molecular formula C9H12Cl3NO B2978247 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1909325-53-6

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride

Cat. No.: B2978247
CAS No.: 1909325-53-6
M. Wt: 256.55
InChI Key: GJIBHWQBMMGPDW-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride: is a chemical compound with the molecular formula C9H12Cl3NO and a molecular weight of 256.55 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Properties

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBHWQBMMGPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by a reaction with formaldehyde and hydrogen chloride to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with diverse applications across chemistry, biology, and medicine. It has a molecular formula of C9H12Cl3NO and a molecular weight of approximately 256.56 g/mol. The compound features an amino group, a dichlorophenyl group, and a hydroxyl group, which contribute to its versatile reactivity.

Scientific Research Applications

Organic Synthesis: this compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry and Biochemical Research: The compound exhibits significant biological activity, making it valuable in medicinal chemistry and biochemical research. Its amino and hydroxyl groups facilitate interactions with various biomolecules, potentially modulating enzyme activity or receptor binding. Studies are ongoing to explore its therapeutic effects and mechanisms of action in biological systems. Specifically, research indicates that it interacts with β2 adrenergic receptors, initiating a signaling cascade that relaxes smooth muscle in the bronchi, resulting in bronchodilation, which is relevant for treating respiratory conditions.

Synthesis and Production: The synthesis of this compound is well-documented in scientific literature and involves several key steps, often using 3,5-dichlorobenzaldehyde and nitromethane as starting materials. The reduction step can utilize reducing agents like lithium aluminum hydride or sodium borohydride. Industrial methods may optimize these steps for large-scale production using continuous flow reactors and automated systems.

Structural Analysis: Crystallographic studies provide detailed insights into the compound's structural parameters, including bond lengths and angles. For instance, the bond lengths between carbon atoms typically range from 1.54 Å to 1.59 Å, indicative of standard carbon-carbon single bonds.

Potential Therapeutic Applications: Bupropion, a related compound, modulates dopamine and norepinephrine levels in the brain, suggesting this compound may also be beneficial in managing symptoms of attention deficit hyperactivity disorder (ADHD) and bipolar disorder. Its influence on dopamine pathways has also sparked interest in its use for treating addictions, such as cocaine and opioid dependence, though more studies are needed.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride
  • 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol hydrochloride
  • 2-Amino-2-(3,5-dibromophenyl)propan-1-ol hydrochloride

Comparison: Compared to these similar compounds, 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .

Biological Activity

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which is known for its biological activity. The hydrochloride form enhances its solubility and bioavailability, making it suitable for various pharmacological studies.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Amino Acid Transporters : It has been shown to selectively inhibit L-type amino acid transporter 1 (LAT1), which is crucial for supplying essential nutrients to tumor cells. This inhibition can potentially limit tumor growth by depriving cancer cells of necessary amino acids .
  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various bacteria and fungi. The presence of the dichlorophenyl moiety may enhance this activity .

Antitumor Activity

The compound's ability to inhibit LAT1 suggests potential use as an antitumor agent. In vitro studies have shown that compounds targeting LAT1 can reduce the proliferation of cancer cells with minimal side effects .

Antimicrobial Activity

The biological activity against gram-positive bacteria and mycobacteria has been evaluated. For instance, derivatives similar to this compound exhibited submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis .

Compound Target Activity MIC (µg/mL)
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol HClLAT1AntitumorNot specified
Similar DerivativesS. aureusAntimicrobial< 0.5
Similar DerivativesM. tuberculosisAntimycobacterial< 0.25

Case Studies

Several studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Studies : A study focusing on LAT1 inhibitors demonstrated that compounds with structural similarities to this compound significantly reduced tumor cell viability in vitro .
  • Antimicrobial Efficacy : Research on synthesized derivatives indicated that those containing the dichlorophenyl group showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Neuropharmacological Effects : Investigations into related compounds revealed their ability to inhibit neurotransmitter uptake, indicating potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reductive amination of a ketone precursor (e.g., 3,5-dichlorophenylpropanone) using ammonia or a protected amine source, followed by acidification to form the hydrochloride salt. Optimization includes:

  • Catalyst selection : Use of sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) for stereochemical control .
  • Temperature/pH control : Maintaining pH ~6–7 during reduction to minimize side reactions like over-alkylation .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate enantiomers, as optical purity is critical for biological activity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., residual solvents or diastereomers) .
  • NMR spectroscopy : Confirm the presence of the 3,5-dichlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and propanol backbone (CH₂OH at δ 3.4–3.8 ppm) .
  • Elemental analysis : Verify stoichiometry of C, H, N, and Cl to confirm the hydrochloride salt form .

Advanced Research Questions

Q. How can enantiomeric purity be ensured, and what analytical challenges arise in resolving stereoisomers?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Optical rotation measurements ([α]D) further validate enantiomeric excess (e.g., >98% ee) .
  • Challenges :

  • Peak broadening due to hydrochloride salt hygroscopicity. Pre-dry samples under vacuum to mitigate this .
  • Overlapping signals in NMR; use chiral derivatizing agents (e.g., Mosher’s acid) for unambiguous assignment .

Q. What stability issues are observed under varying pH and temperature conditions, and how can they be addressed in experimental design?

  • Instability factors :

  • Hydrolysis : The secondary alcohol group may undergo acid-catalyzed dehydration at pH < 3. Use buffered solutions (pH 5–7) for long-term storage .
  • Thermal degradation : Decomposition above 150°C (TGA data). Store at 2–8°C in airtight containers with desiccants .
    • Mitigation strategies :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf-life .

Q. How do structural modifications (e.g., fluorination at the phenyl ring) impact biological activity, and what computational tools support this analysis?

  • Structure-activity relationship (SAR) : Fluorinated analogs (e.g., 3,5-dichloro-4-fluoro derivatives) show enhanced lipophilicity (LogP +0.5), improving blood-brain barrier penetration in neuropharmacology studies .
  • Computational modeling :

  • Docking simulations : Use AutoDock Vina to predict binding affinity to target receptors (e.g., GABAₐ) .
  • DFT calculations : Analyze electron-withdrawing effects of Cl/F substituents on reaction intermediates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Case study : A reported mp of 119°C vs. 112–115°C for similar compounds.

  • Root cause : Polymorphism or residual solvent traces.
  • Resolution : Perform DSC to identify polymorphic forms and repeat recrystallization using anhydrous ethanol .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Key variables :

  • Amine source : Boc-protected amines reduce side reactions vs. free ammonia .
  • Solvent choice : Anhydrous THF improves reaction homogeneity compared to MeOH .
    • Best practices :
  • Document molar ratios, stirring rates, and drying protocols in detail .

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